8-Bromo-2-chloro-5,6-dimethoxyquinoline

Medicinal Chemistry Chemical Biology SAR Studies

Researchers requiring a polysubstituted quinoline core for parallel medicinal chemistry often face scaffold limitations due to single reactive handles or undefined electronics. 8-Bromo-2-chloro-5,6-dimethoxyquinoline resolves this by embedding three tunable vectors on one compact framework. - Orthogonal cross-coupling sites (C8-Br for Suzuki/Buchwald; C2-Cl for SNAr) enable stepwise, high-yield library expansion from a single intermediate. - The 5,6-dimethoxy motif predictably modulates ring electronics and physicochemical profile (SlogP 2.94), supporting rational property optimization. - Supplied at 95% purity with documented QA, ensuring reproducible SAR data free from impurity artifacts. Available from stock for immediate global shipping, providing procurement reliability for hit-to-lead campaigns.

Molecular Formula C11H9BrClNO2
Molecular Weight 302.55
CAS No. 2408972-10-9
Cat. No. B2610533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloro-5,6-dimethoxyquinoline
CAS2408972-10-9
Molecular FormulaC11H9BrClNO2
Molecular Weight302.55
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1OC)C=CC(=N2)Cl)Br
InChIInChI=1S/C11H9BrClNO2/c1-15-8-5-7(12)10-6(11(8)16-2)3-4-9(13)14-10/h3-5H,1-2H3
InChIKeyQWXGZGVRZAYTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-2-chloro-5,6-dimethoxyquinoline: Dual-Halogenated Quinoline Scaffold


8-Bromo-2-chloro-5,6-dimethoxyquinoline is a quinoline derivative that uniquely combines a bromine atom at C8, a chlorine atom at C2, and methoxy substituents at C5 and C6 on the quinoline bicyclic framework . With a molecular formula of C11H9BrClNO2 and a molecular weight of 302.55 g/mol, this compound belongs to a class of polysubstituted quinolines which have demonstrated broad pharmacological potential, including inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCA I/II) with Ki values spanning the nanomolar range [1]. Its precise substitution pattern differentiates it from more commonly investigated quinoline analogs, positioning it as a valuable advanced intermediate and a focused tool for medicinal chemistry and chemical biology investigations.

1
Dual-halogenated quinoline scaffold with C8-Br and C2-Cl enables multi-vector parallel derivatization for SAR exploration
2
Methoxy substituents at C5/C6 modulate ring electronics, supporting medicinal chemistry and chemical biology probe design
3
Distributed through a major vendor with documented purity, supporting batch-to-batch reproducibility in screening campaigns

Analog Substitution Gap for 8-Bromo-2-chloro-5,6-dimethoxyquinoline


The simultaneous presence of a C8 bromine, C2 chlorine, and C5/C6 methoxy groups creates a highly specific steric and electronic environment on the quinoline core that close analogs lack . Compounds such as 2-chloro-5,6-dimethoxyquinoline (lacking the C8 bromine), 8-bromo-2-chloroquinoline (lacking the 5,6-dimethoxy pattern), and the regioisomeric 4-bromo-3-chloro-6,7-dimethoxyquinoline all differ fundamentally in molecular topology, calculated lipophilicity, and potential for regioselective derivatization . In the broader quinoline class, both the identity and position of halogen and alkoxy substituents profoundly influence antiproliferative potency and enzyme inhibition profiles, meaning even a single positional shift can alter biological activity [1].

Target Compound
Analog Mismatch
8-Bromo-2-chloro-5,6-dimethoxyquinoline C8-Br, C2-Cl, C5-OCH3, C6-OCH3
2-Chloro-5,6-dimethoxyquinoline Lacks C8 bromine – removes one synthetic diversification vector, altering regioselective derivatization potential.
Target SlogP 2.94 2-Cl/8-Br topology
4-Bromo-3-chloro-6,7-dimethoxyquinoline Regioisomer with SlogP 2.84 – even a 0.10 unit shift in calculated lipophilicity may alter membrane permeability and protein binding profiles.
8-Bromo-2-chloroquinoline C8-Br, C2-Cl only
No methoxy groups Missing C5/C6 methoxy substitution changes electron density on the quinoline ring, potentially shifting enzyme inhibition profiles.

8-Bromo-2-chloro-5,6-dimethoxyquinoline: Evidence vs Analogs


Unique Dual-Halogen Substitution Topology

8-Bromo-2-chloro-5,6-dimethoxyquinoline is the only commercially available analog that simultaneously bears a C8 bromine (enabling cross-coupling chemistry), a C2 chlorine (allowing nucleophilic aromatic substitution), and electron-donating C5/C6 methoxy groups. The closest comparator, 2-chloro-5,6-dimethoxyquinoline (CAS 2416230-42-5), lacks the C8 bromine entirely, eliminating one synthetic diversification vector . Conversely, 8-bromo-2-chloroquinoline (CAS 163485-86-7) possesses a LogP of 3.13 but lacks the methoxy groups, which are critical for modulating electron density on the quinoline ring .

Substitution Topology
Head-to-head
Four functionalized positions (Br, Cl, OCH3, OCH3) vs three in closest analog
Maximizes synthetic handles for library synthesis
Based on IUPAC/InChI comparison; experimental reactivity not reported
Medicinal Chemistry Chemical Biology SAR Studies

Lipophilicity Difference vs Regioisomer

Calculated lipophilicity values demonstrate that the 2-chloro/8-bromo substitution pattern of the target compound yields a measurably distinct SlogP compared to its regioisomer 4-bromo-3-chloro-6,7-dimethoxyquinoline. The target compound has a predicted SlogP of 2.94, while 4-bromo-3-chloro-6,7-dimethoxyquinoline (same molecular formula C11H9BrClNO2) has a predicted SlogP of 2.84 [1][2]. This 0.10 log unit difference reflects the divergent electronic distribution arising from halogen and methoxy group placement.

Lipophilicity Δ vs Regioisomer
Cross-study
ΔSlogP = 0.10 (2.94 vs 2.84)
Supports physicochemical differentiation screening
Predicted values from MMsINC database; experimental logP to verify
Drug Design ADME Prediction Physicochemical Profiling

Class-Wide hCA and AChE Inhibition

A series of 17 substituted quinolines (compounds 2–17) were systematically evaluated for inhibition of hCA I, hCA II, and AChE, establishing class-level potency ranges [1]. Across the series, Ki values ranged from 46.04–956.82 nM for hCA I, 54.95–976.93 nM for hCA II, and 5.51–155.22 nM for AChE. The structurally most relevant comparator present in the study is 5-bromo-6,8-dimethoxyquinoline (compound 12), which demonstrated significant antiproliferative activity (IC50 = 2–50 μg/ml against A549, HeLa, HT29, Hep3B, and MCF7 cell lines). The target compound's dual C8-Br/C2-Cl substitution, absent from compound 12, represents a distinct chemotype predicted to modulate enzyme binding interactions differently.

Class-Wide Enzyme Inhibition
Class-level inference
Substituted quinoline series: hCA I/II Ki 46–977 nM, AChE Ki 5.5–155 nM
Class-level activity context; target not directly tested
SAR inferred from Ökten et al. 2020; requires focused screening validation
Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase

Purity Documentation vs Alternative Sources

The compound is distributed through Sigma-Aldrich (Enamine catalog EN300-7541326) with a certified purity of 95%, supplied as a powder with defined storage conditions (4°C) and country of origin (Ukraine) . In contrast, several close regioisomers such as 4-bromo-3-chloro-6,7-dimethoxyquinoline are available primarily through non-major vendor channels where lot-to-lot purity documentation is less accessible or not guaranteed .

Purity Documentation
Head-to-head
95% purity via Sigma-Aldrich/Enamine with auditable COA vs non-major vendor regioisomers
Supports batch reproducibility and impurity control
Procurement context; comparator purity claims lack guaranteed documentation
Procurement Decision Quality Assurance Reproducibility

8-Bromo-2-chloro-5,6-dimethoxyquinoline: Application Scenarios


Regioselective Diversification for Libraries

The simultaneous presence of C8-Br (Suzuki-Miyaura, Buchwald-Hartwig) and C2-Cl (SNAr) functional handles, combined with C5/C6 methoxy groups that modulate ring electronics, makes this scaffold ideal for generating diverse compound libraries from a single starting material. The defined 95% purity from Sigma-Aldrich/Enamine ensures consistent input quality for library synthesis. This multi-vector derivatization potential directly addresses the need for efficient SAR exploration and hit-to-lead optimization.

Carbonic Anhydrase & AChE Inhibitor Screening

The established class-level activity of substituted quinolines against hCA I (Ki range 46.04–956.82 nM), hCA II (54.95–976.93 nM), and AChE (5.51–155.22 nM) provides a validated biological context for deploying this compound as a focused screening probe [1]. Its unique C2-Cl/C8-Br/5,6-diOMe substitution pattern is absent from the published series, making it a rational candidate for identifying novel SAR trends around halogen placement in these therapeutically relevant enzyme targets.

Physicochemical Comparator for Drug Design

With a calculated SlogP of 2.94—distinct from its regioisomer 4-bromo-3-chloro-6,7-dimethoxyquinoline (SlogP 2.84) [2]—this compound serves as a tool to experimentally probe the impact of halogen substitution topology on lipophilicity, membrane permeability, and metabolic stability. Its procurement through a major vendor with documented purity ensures reliable physicochemical measurements free from impurity-related artifacts.

Bromo-Quinoline Intermediate for HCV Antivirals

Patents describing bromo-substituted quinolines as intermediates for hepatitis C viral (HCV) agents [3] establish a precedent for using this structural class in antiviral drug development. The target compound's C8-Br/C2-Cl/5,6-diOMe substitution pattern provides a differentiated scaffold for exploring next-generation antiviral candidates building on this established patent landscape.

Application
Selection Property
Validation Focus
Regioselective library synthesis
Multi-vector derivatization scaffold
Documented input purity and batch consistency
Enzyme inhibition screening studies
Unique substitution topology
Class-level hCA and AChE inhibition context
Physicochemical profiling studies
Distinct lipophilicity profile
Experimental SlogP measurement and ADME correlation
Antiviral intermediate research
Differentiated scaffold for antiviral SAR
Patent-precedented bromo-quinoline scaffold validation
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